molecular formula C9H10ClNO B1581061 2-chloro-N-(3-methylphenyl)acetamide CAS No. 32428-61-8

2-chloro-N-(3-methylphenyl)acetamide

Cat. No. B1581061
CAS RN: 32428-61-8
M. Wt: 183.63 g/mol
InChI Key: GYMACIQGUHXSLT-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methylphenyl)acetamide, also known as 2-chloro-N-methylbenzamide, is a compound used in a variety of scientific experiments and research due to its unique properties. This compound has a wide range of applications in many different scientific fields, such as organic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

Structural Analysis

2-Chloro-N-(3-methylphenyl)acetamide exhibits unique conformational properties due to the positioning of the N—H bond syn to the meta-methyl group. This contrasts with the anti conformation observed with respect to the meta-nitro group in related compounds. The substance is part of a class of molecules that includes various acetanilides, demonstrating similarities in geometric parameters with compounds like 2-chloro-N-(4-methylphenyl)acetamide and 2-chloro-N-(3-nitrophenyl)acetamide. Research highlights the dual intermolecular N—H⋯O hydrogen bonds that link molecules in a specific orientation, contributing to its distinctive structural properties (Gowda et al., 2007).

Comparative Metabolism in Herbicides

2-Chloro-N-(3-methylphenyl)acetamide is structurally related to chloroacetamide herbicides like acetochlor and metolachlor, which are used in agricultural settings. These herbicides are noted for their carcinogenic potential in laboratory rats, with metabolism pathways involving complex activation processes leading to DNA-reactive products. The metabolic study of these compounds, including their intermediates such as CDEPA and CMEPA, sheds light on the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is critical for understanding the potential health impacts of these widely used agricultural chemicals (Coleman et al., 2000).

Molecular Docking and Therapeutic Potential

The compound has been evaluated for its therapeutic efficacy in treating diseases like Japanese encephalitis, showcasing antiviral and antiapoptotic effects. This suggests that derivatives of 2-chloro-N-(3-methylphenyl)acetamide could have significant applications in the development of novel therapeutic agents. The ability to decrease viral load and increase survival in infected models positions this compound as a promising candidate for further research into treatments for viral diseases (Ghosh et al., 2008).

Synthesis and Characterization

The synthesis and characterization of compounds related to 2-chloro-N-(3-methylphenyl)acetamide provide valuable insights into the properties and potential applications of these molecules. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of benzoxazasiloles and benzodioxazasilepines, indicating the versatility of acetamide derivatives in chemical synthesis. Such research underlines the importance of these compounds in the development of new materials and pharmaceuticals (Nikonov et al., 2016).

properties

IUPAC Name

2-chloro-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMACIQGUHXSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304587
Record name 2-chloro-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-methylphenyl)acetamide

CAS RN

32428-61-8
Record name 32428-61-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methylaniline (1 g, 9.3 mmol) in 2N aqueous sodium hydroxide (30 mL) was treated with chloroacetyl chloride (0.82 mL, 10.27 mmol) dropwise at room temperature as a solution in dichloromethane. After 18 hours, the reaction mixture was quenched with water and the layers separated. The organic phase was washed with an aqueous solution of 1N HCl and dried over MgSO4, filtered and the filtrate concentrated under reduced pressure to provide 1.3 g (76%) of the title compound as a white solid. 1H NMR (300 MHz, CDCI3) δ 2.35 (s, 3H), 4.20 (s, 2H), 7.00 (s, 1H), 7.22 (m, 1H), 7.35-7.45 (m, 2H), 8.15 (br s, 1H); MS (DCI/NH3) m/e 201 (M+NH4)+.
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1 g
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76%

Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a suspension of potassium carbonate (773 mg, 5.59 mmol) in dichloromethane (25 mL) was added m-toluidine (0.5 mL, 4.66 mmol) followed by dropwise addition of chloroacetyl chloride (0.44 mL, 5.59 mmol) and the mixture was stirred at ambient temperature overnight. The reaction was quenched by addition of water, the layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried (MgSO4), filtered and concentrated under vacuum to provide 2-chloro-N-m-tolyl-acetamide. MS (DCI-NH3): m/z 201 (M+NH4)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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